ASGPR ligand-1

Targeted Drug Delivery Hepatocyte Targeting ASGPR Binding Affinity

ASGPR ligand-1 (CAS 1426160-58-8) is a multivalent, triantennary GalNAc construct that exploits the 'cluster glycoside effect' to achieve orders-of-magnitude higher ASGPR binding affinity (Kd low nM) than monomeric GalNAc. Substituting with simpler analogs or tri-GalNAc derivatives bearing different functional handles is scientifically inequivalent and will compromise endocytosis efficiency and conjugate stability. This carboxylic-acid-functionalized ligand enables precise conjugation to antibodies, small molecules, siRNA, or nanoparticles for LYTAC development, hepatocyte-selective imaging, and liver-targeted oligonucleotide delivery—a clinically validated strategy.

Molecular Formula C61H110N10O27
Molecular Weight 1415.6 g/mol
Cat. No. B12378903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameASGPR ligand-1
Molecular FormulaC61H110N10O27
Molecular Weight1415.6 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)CO)O)O)NC(=O)C)N)CO)O)O
InChIInChI=1S/C61H110N10O27/c1-37(75)69-49-55(87)52(84)40(31-72)96-58(49)93-25-7-4-13-43(78)63-19-10-22-66-46(81)16-28-90-34-61(62,35-91-29-17-47(82)67-23-11-20-64-44(79)14-5-8-26-94-59-50(70-38(2)76)56(88)53(85)41(32-73)97-59)36-92-30-18-48(83)68-24-12-21-65-45(80)15-6-9-27-95-60-51(71-39(3)77)57(89)54(86)42(33-74)98-60/h40-42,49-60,72-74,84-89H,4-36,62H2,1-3H3,(H,63,78)(H,64,79)(H,65,80)(H,66,81)(H,67,82)(H,68,83)(H,69,75)(H,70,76)(H,71,77)/t40-,41-,42-,49-,50-,51-,52+,53+,54+,55-,56-,57-,58-,59-,60-/m1/s1
InChIKeyQKKUAGHSALQHNF-ZVMWQLMESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ASGPR ligand-1: A Triantennary GalNAc Ligand for Liver-Specific Targeted Delivery and Protein Degradation Research


ASGPR ligand-1 (CAS# 1426160-58-8) is a synthetic, triantennary N-acetylgalactosamine (GalNAc) derivative designed as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR) . This compound is part of a validated class of targeting moieties used to direct therapeutic payloads specifically to hepatocytes, leveraging the receptor's high expression in liver tissue [1]. ASGPR ligand-1 is primarily employed as a research tool for constructing targeted conjugates, most notably in the development of Lysosome Targeting Chimeras (LYTACs) for the degradation of extracellular and membrane-bound proteins [2].

Why ASGPR ligand-1 Cannot Be Readily Substituted by Monovalent GalNAc or Other ASGPR Ligands


Substituting ASGPR ligand-1 with a simpler analog like monomeric GalNAc or a structurally distinct ASGPR ligand is not scientifically equivalent and will lead to significant differences in experimental outcomes. ASGPR ligand-1 is a multivalent, triantennary GalNAc construct designed to exploit the 'cluster glycoside effect' . This design results in a binding affinity that is orders of magnitude higher than monovalent GalNAc, which is critical for achieving efficient receptor-mediated endocytosis at low concentrations [1]. Furthermore, different tri-GalNAc derivatives (e.g., Tri-GalNAc-NHS ester, Tri-GalNAc-DBCO) are equipped with distinct functional handles for specific conjugation chemistries, making them non-interchangeable without altering the experimental design and potentially compromising the stability and efficacy of the final conjugate [2].

Quantitative Evidence Differentiating ASGPR ligand-1 from Alternative Ligands


Binding Affinity: Multivalent Tri-GalNAc vs. Monovalent GalNAc

ASGPR ligand-1, as a triantennary GalNAc construct, exhibits a profound increase in binding affinity for ASGPR compared to the monovalent sugar GalNAc. This is a class-level property of multivalent GalNAc ligands . A representative tri-GalNAc derivative (Tri-GalNAc-NHS ester) demonstrates a Kd of approximately 2.5 nM , whereas the monovalent parent compound GalNAc exhibits a Kd of 40.4 µM as measured by SPR [1]. This difference is due to the 'cluster glycoside effect', which allows the multivalent ligand to simultaneously engage multiple carbohydrate recognition domains of the ASGPR .

Targeted Drug Delivery Hepatocyte Targeting ASGPR Binding Affinity

Functional Internalization: Tri-GalNAc Conjugates vs. Non-Targeted Controls

Conjugation of a tri-GalNAc ligand to a protein payload is essential for driving cellular internalization in ASGPR-expressing cells. In a direct comparison, an IgG-647 antibody conjugated to a tri-GalNAc ligand showed significantly higher uptake in HepG2 cells than a non-targeted control antibody [1]. Flow cytometry analysis showed a mean fluorescence intensity (MFI) for the GalNAc-targeted antibody that was more than 2.5-fold greater than that of the unconjugated antibody, confirming the functional necessity of the ligand for efficient cellular entry [1].

LYTAC Receptor-Mediated Endocytosis Hepatocyte Cell Line

Receptor Binding Potency in Biochemical Assay

The potency of multivalent GalNAc ligands in a biochemical setting is highlighted by the performance of a tri-GalNAc fluorescent probe. In a TR-FRET competition binding assay, a (GalNAc)3-AF647 probe bound to recombinant human trimeric ASGR1 protein with an apparent Kd of 3.1 nM [1]. This assay was capable of measuring a wide range of potencies (IC50 from 2.5 nM to 100 µM), demonstrating that tri-GalNAc ligands, including ASGPR ligand-1, operate at the extreme high-affinity end of the detection range [1].

ASGPR TR-FRET Biochemical Assay

Optimal Research and Industrial Application Scenarios for ASGPR ligand-1 Based on Evidence


Construction of Liver-Specific Lysosome Targeting Chimeras (LYTACs)

ASGPR ligand-1 is an ideal building block for the synthesis of GalNAc-LYTACs. By conjugating ASGPR ligand-1 to a binder of a target extracellular or membrane-bound protein, researchers can create chimeric molecules that shuttle the target protein into lysosomes for degradation. The high affinity of the tri-GalNAc moiety (Kd in low nM range) ensures efficient hepatocyte targeting and internalization [1], while its functional handle allows for precise conjugation to antibodies or small molecules [2].

Hepatocyte-Specific Delivery of Oligonucleotide Therapeutics (e.g., siRNA, ASOs)

The triantennary GalNAc structure of ASGPR ligand-1 is a clinically validated platform for delivering oligonucleotide payloads to the liver [1]. Conjugating ASGPR ligand-1 to an siRNA or antisense oligonucleotide (ASO) facilitates its selective uptake by hepatocytes via ASGPR-mediated endocytosis. The dramatically enhanced binding affinity of the tri-GalNAc ligand (approximately 16,000-fold over monovalent GalNAc) is critical for achieving the robust and durable gene silencing in the liver that is characteristic of this therapeutic class [2].

Development of Liver-Targeted Imaging Probes and Diagnostic Tools

Researchers can use ASGPR ligand-1 to create hepatocyte-specific imaging agents. By conjugating the ligand to a fluorophore or radiotracer, one can exploit the high ASGPR expression in liver tissue for selective visualization in preclinical models. The quantitative internalization data (greater than 2.5-fold increase in uptake vs. non-targeted control) supports the use of tri-GalNAc conjugates for enhancing the signal-to-noise ratio in liver imaging applications [1].

Functionalizing Nanoparticles and Liposomes for Liver Targeting

ASGPR ligand-1 can be used as a surface ligand to functionalize drug-loaded nanoparticles, liposomes, or other delivery vehicles. Coating a delivery system with this ligand leverages the high-affinity multivalent interaction with ASGPR to achieve active targeting and preferential accumulation in the liver. This approach can improve the therapeutic index of encapsulated drugs by reducing systemic exposure and enhancing local concentration in hepatic tissue [1].

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